molecular formula C13H17ClO3 B4272843 ethyl 2-(2-chloro-5-methylphenoxy)butanoate

ethyl 2-(2-chloro-5-methylphenoxy)butanoate

Cat. No.: B4272843
M. Wt: 256.72 g/mol
InChI Key: LSBFXXRFGGUJDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-methylphenoxy)butanoate is an organic compound with the molecular formula C13H17ClO3. It is an ester derived from butanoic acid and 2-(2-chloro-5-methylphenoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloro-5-methylphenoxy)butanoate typically involves the esterification of 2-(2-chloro-5-methylphenoxy)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-methylphenoxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(2-chloro-5-methylphenoxy)butanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 2-(2-chloro-5-methylphenoxy)butanoic acid and ethanol.

    Reduction: 2-(2-chloro-5-methylphenoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chloro-5-methylphenoxy)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloro-5-methylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-5-methylphenoxy)butanoate can be compared with other esters and chlorinated aromatic compounds:

    Ethyl 2-(2-chlorophenoxy)butanoate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Ethyl 2-(2-bromo-5-methylphenoxy)butanoate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    Ethyl 2-(2-chloro-4-methylphenoxy)butanoate: The position of the methyl group is different, potentially altering its interactions and applications.

Properties

IUPAC Name

ethyl 2-(2-chloro-5-methylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-4-11(13(15)16-5-2)17-12-8-9(3)6-7-10(12)14/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFXXRFGGUJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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